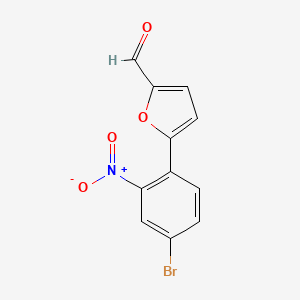
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrNO4 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-(4-Amino-2-nitrophenyl)furan-2-carbaldehyde.
Substitution: 5-(4-Substituted-2-nitrophenyl)furan-2-carbaldehyde.
Oxidation: 5-(4-Bromo-2-nitrophenyl)furan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological processes involving nitro and bromine-containing compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde depends on its specific application:
Antimicrobial Activity: The compound may exert its effects by interacting with bacterial cell membranes or enzymes, leading to disruption of cellular processes.
Anticancer Activity: It may inhibit the growth of cancer cells by interfering with signaling pathways or inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde: Similar structure but with different positions of bromine and nitro groups.
5-(4-Nitrophenyl)-2-furancarboxaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
Uniqueness
5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
928712-25-8 |
|---|---|
Fórmula molecular |
C11H6BrNO4 |
Peso molecular |
296.07 g/mol |
Nombre IUPAC |
5-(4-bromo-2-nitrophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Clave InChI |
LNRRSCXPTBKRIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















